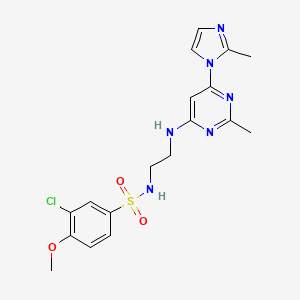

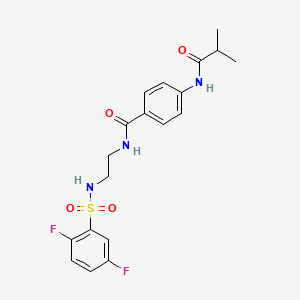

![molecular formula C16H12N4O2 B2516923 2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione CAS No. 442667-35-8](/img/structure/B2516923.png)

2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione" is a complex organic molecule that features an imidazo[1,2-a]pyrimidine moiety linked to an isoindole dione structure. This type of compound is of interest due to its potential biological activity and the presence of multiple heterocyclic rings which are common in pharmaceuticals.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives can be achieved through various methods. One approach involves the Cu-catalyzed aerobic oxidative conditions using ethyl tertiary amines as carbon sources, which allows for a broad substrate scope and good functional group tolerance . Another method includes the regiospecific synthesis in one pot by reacting 2-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes, yielding 3-substituted imidazo[1,2-a]pyrimidines . Additionally, metal-free conditions using carbon tetrabromide mediated oxidative carbon-nitrogen bond formation have been reported for the synthesis of complex imidazo[1,2-a]pyrimidines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives can be characterized by single-crystal X-ray diffraction analysis, which provides insight into the intermolecular interactions within the crystalline state . Furthermore, the synthesis of related compounds with imidazo[1,2-a]pyrimidin-2-yl-acetic acid has been structurally characterized, with detailed analysis of intermolecular interactions using Hirshfeld surfaces .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions. For instance, the synthesis of benzo[4,5]imidazo[1,2-a]thiopyrano[3,4-d]pyrimidin-4(3H)-one derivatives through the reaction of aryl aldehyde, 2H-thiopyran-3,5(4H,6H)-dione, and 1H-benzo[d]imidazol-2-amine has been described, featuring mild reaction conditions and high yields . Additionally, the synthesis of imidazo[1,2-a]pyridines can be achieved by oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives can be studied through spectroscopic methods such as IR and Raman spectra, supported by Density Functional Theory (DFT) calculations. These studies pay special attention to functional groups like hydroxyl and methylene groups involved in hydrogen bonds . The vibrational spectra can be further analyzed by H/D substitution, which is reflected in the spectra and confirmed by 1H NMR experiments .

Aplicaciones Científicas De Investigación

Structural Analysis and Interaction Studies

N-(Imidazol-1-ylmethyl)phthalimide

The title compound was prepared through a reaction involving N-(bromomethyl)phthalimide and imidazole. Its crystal structure showcases weak intermolecular C—H⋯π interactions and π–π interactions, which are crucial for its stability and packing in the crystalline state Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008.

Synthesis Methodologies

CBr4 Mediated Oxidative C-N Bond Formation

This method involves the formation of complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines through the oxidative carbon-nitrogen bond formation of 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones. It's highlighted for its mild and metal-free conditions Congde Huo, Jing Tang, Haisheng Xie, Yajun Wang, Jie Dong, 2016.

Biological Applications

Hepatoprotective Activity Study

The hepatoprotective activity of various compounds synthesized through tandem addition-cyclization reactions was investigated. Notably, one compound demonstrated significant effectiveness, showcasing the potential of these compounds in therapeutic applications V. Ram, A. Goel, S. Sarkhel, P. Maulik, 2002.

Anticonvulsant Activities

A study involving the synthesis of 5-(isoindole-1,3-dione) pyrimidinones and their in vivo screening for anticonvulsant activities provided valuable insights. The maximum anticonvulsant activities were observed with specific compounds, underscoring the potential of these compounds in medical applications Rashmi Sharma, D. Gawande, C. Mohan, R. Goel, 2016.

Chemical Reactions and Derivatives

Synthesis of Imidazo[1,2-a]pyrimidin-5(1H)-ones

This study delineates the synthesis of imidazo[1,2-a]pyrimidin-5(1H)-ones and their reactions with nucleophiles, offering insights into the tautomeric forms of the compounds and their potential applications in various chemical processes V. Jakubkienė, Zana Kacnova, M. M. Burbulienė, P. Vainilavicius, 2008.

Synthesis of Novel Heterocyclic Derivatives

The study demonstrates the preparation of 2-(3-arylhydrazono-3-formyl-2-oxopropyl)-1H-isoindole-1,3-(2H)-diones and investigates their utility as building blocks in synthesizing novel derivatives of various heterocyclic compounds, highlighting their potential in chemical synthesis F. Al-Omran, A. El-Khair, 2006.

Direcciones Futuras

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Future research may focus on developing new synthetic strategies and drug development . Additionally, the development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area .

Mecanismo De Acción

Target of Action

They have been used in the development of covalent inhibitors, particularly in the treatment of cancers .

Mode of Action

Imidazo[1,2-a]pyrimidine derivatives have been shown to act as covalent inhibitors, binding to their targets and inhibiting their function .

Biochemical Pathways

Imidazo[1,2-a]pyrimidine derivatives have been used in the development of inhibitors for the pi3kα pathway, which is involved in cell proliferation, growth, and differentiation .

Result of Action

Imidazo[1,2-a]pyrimidine derivatives have shown anticancer activity in various human cancer cell lines .

Propiedades

IUPAC Name |

2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c21-14-12-4-1-2-5-13(12)15(22)20(14)9-6-11-10-19-8-3-7-17-16(19)18-11/h1-5,7-8,10H,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKGODUMEVAFMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

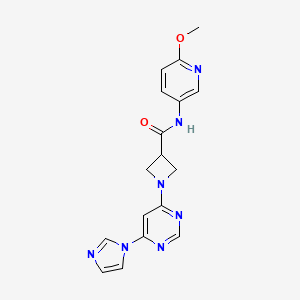

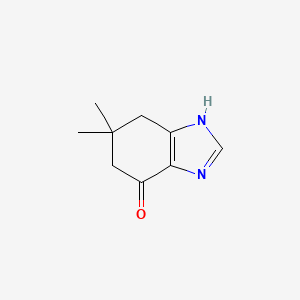

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516842.png)

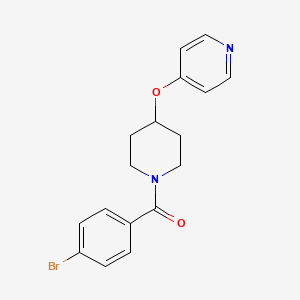

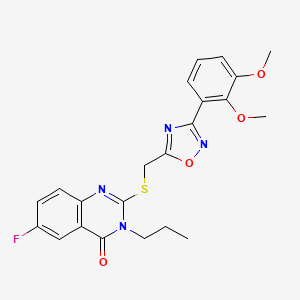

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone](/img/structure/B2516844.png)

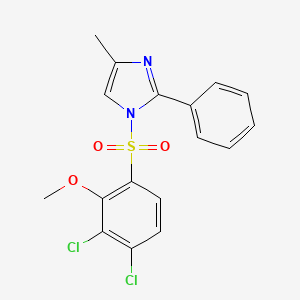

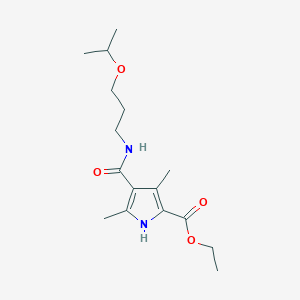

![1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516846.png)

![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2516848.png)

![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2516858.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)